![molecular formula C4F12N2O8S4Zn B8764154 Zinc di[bis(trifluoromethylsulfonyl)imide]](/img/structure/B8764154.png)
Zinc di[bis(trifluoromethylsulfonyl)imide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Zinc di[bis(trifluoromethylsulfonyl)imide] can be synthesized by reacting lithium bis(trifluoromethylsulfonyl)imide with zinc chloride in an organic solvent under anhydrous conditions . The reaction typically proceeds as follows:
2LiNTf2+ZnCl2→Zn(NTf2)2+2LiCl
The reaction is carried out in a dry, inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of zinc bis(trifluoromethylsulfonyl)imide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions
Zinc di[bis(trifluoromethylsulfonyl)imide] is known to participate in various chemical reactions, including:
Friedel-Crafts Acylation: It acts as a catalyst in the Friedel-Crafts acylation of aromatic compounds in ionic liquids or solvent-free conditions.
Diels-Alder Reaction: It serves as a catalyst in stereoselective Diels-Alder reactions.
Cyclopropane Ring-Opening: It catalyzes the ring-opening of cyclopropanes.
Aromatic Nitration: It is used in the nitration of aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with zinc bis(trifluoromethylsulfonyl)imide include pyrroles, acrylates, and cyclopropanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include acylated aromatic compounds, Diels-Alder adducts, and ring-opened cyclopropane derivatives .
科学的研究の応用
Zinc di[bis(trifluoromethylsulfonyl)imide] has a wide range of applications in scientific research, including:
作用機序
The mechanism by which zinc bis(trifluoromethylsulfonyl)imide exerts its catalytic effects involves the activation of electrophilic species and stabilization of reaction intermediates[5][5]. The zinc ion coordinates with the reactants, facilitating the formation of reactive intermediates and promoting the desired chemical transformations[5][5].
類似化合物との比較
Similar Compounds
- Magnesium bis(trifluoromethylsulfonyl)imide
- Calcium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Sodium bis(trifluoromethylsulfonyl)imide
Uniqueness
Zinc di[bis(trifluoromethylsulfonyl)imide] is unique due to its high thermal and chemical stability, making it suitable for use in harsh reaction conditions . Its ability to catalyze a wide range of reactions with high selectivity and efficiency sets it apart from similar compounds .
特性
分子式 |
C4F12N2O8S4Zn |
|---|---|
分子量 |
625.7 g/mol |
IUPAC名 |
zinc;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChIキー |
QEORIOGPVTWFMH-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-](/img/structure/B8764076.png)

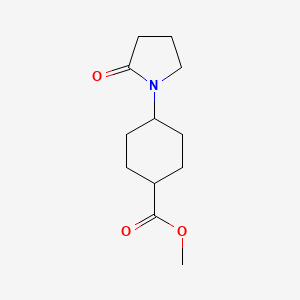


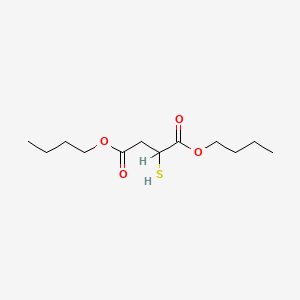
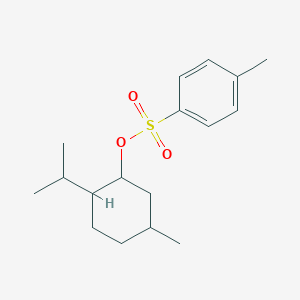

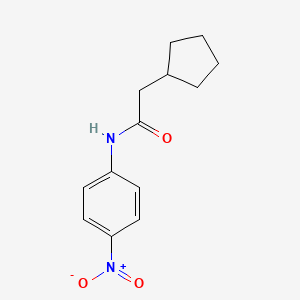
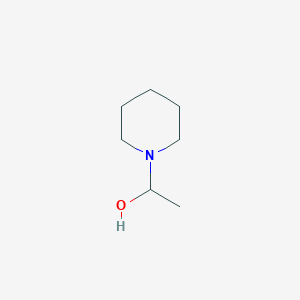
![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)



